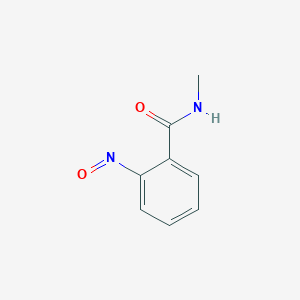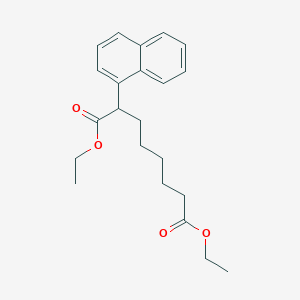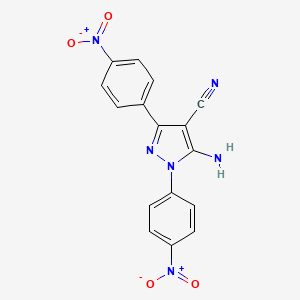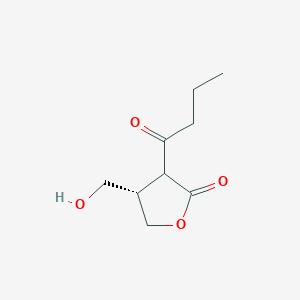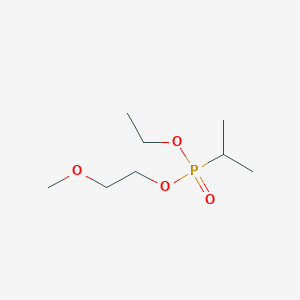
Phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester is a chemical compound with the molecular formula C8H17O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonic acid group, an isopropyl group, and an ethyl 2-methoxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester typically involves the esterification of phosphonic acid derivatives with alcohols. One common method is the reaction of isopropylphosphonic acid with ethyl 2-methoxyethanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in chemical reactions. Additionally, the ester group can undergo hydrolysis to release active compounds that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-methylethyl)-, methyl ester
- Phosphonic acid, (1-methylethyl)-, ethyl ester
- Phosphonic acid, (1-methylethyl)-, propyl ester
Uniqueness
Phosphonic acid, (1-methylethyl)-, ethyl 2-methoxyethyl ester is unique due to the presence of the ethyl 2-methoxyethyl ester group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
192446-29-0 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-[ethoxy(2-methoxyethoxy)phosphoryl]propane |
InChI |
InChI=1S/C8H19O4P/c1-5-11-13(9,8(2)3)12-7-6-10-4/h8H,5-7H2,1-4H3 |
InChI Key |
QMOHWQGGBMXYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

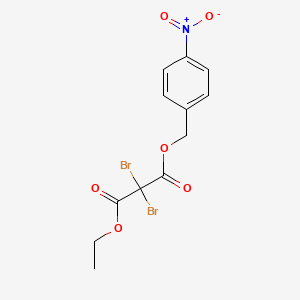

![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
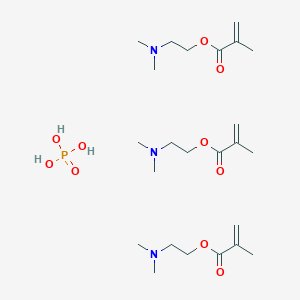


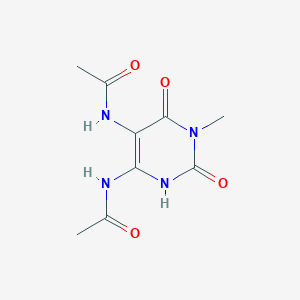
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
